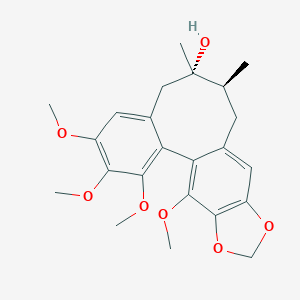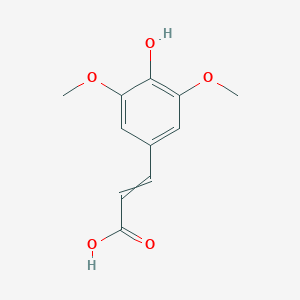
Sinapic acid
Vue d'ensemble
Description
Sinapic acid, also known as Sinapinic acid, is a small naturally occurring hydroxycinnamic acid . It is a member of the phenylpropanoid family and is commonly used in MALDI mass spectrometry . It is found in various foods such as oranges, grapefruits, cranberries, and in herbs like canola, mustard seed, and rapeseed .
Synthesis Analysis
Sinapic acid has been synthesized in various ways. For instance, it has been synthesized through the esterification of hydroxyl groups of amic acid, which produced a corresponding ester. This ester was then condensed with hydrazine hydrate to give acid hydrazide .Molecular Structure Analysis
Sinapic acid has a molecular formula of C11H12O5 and a molar mass of 224.21 g/mol . The crystal structure of sinapic acid shows an acid–acid homodimer along with discrete hydrogen bonds between the acid carbonyl and the phenolic moiety .Chemical Reactions Analysis
Sinapic acid has been found to suppress stimulus-induced delocalization of tight junction proteins from the intestinal cell membrane and abnormal intestinal permeability as well as the expression of inflammatory cytokines .Physical And Chemical Properties Analysis
Sinapic acid has a chemical formula of C11H12O5 and a molar mass of 224.21 g/mol . It is a member of the phenylpropanoid family and is commonly used in MALDI mass spectrometry .Applications De Recherche Scientifique
C11H12O5 C_{11}H_{12}O_5 C11H12O5
, is known for its diverse pharmacological properties. Below is a comprehensive analysis of the unique scientific research applications of Sinapic Acid, each detailed in its own section.Antioxidant Activity
Sinapic acid exhibits potent antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals . This activity is beneficial in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The compound’s ability to scavenge free radicals makes it a valuable subject for developing new antioxidant therapies.
Anti-inflammatory Effects
Research has shown that Sinapic acid has significant anti-inflammatory effects . It modulates various inflammatory pathways, which can be leveraged in treating conditions like arthritis, asthma, and inflammatory bowel disease. Its application in anti-inflammatory drugs is a promising area of research due to its natural origin and potential efficacy.
Anticancer Potential
Sinapic acid’s role in cancer research is notable, particularly in understanding the mechanisms of its anticancer effects . It has been found to induce apoptosis in cancer cells and inhibit tumor growth. These findings suggest that Sinapic acid could be used in developing novel anticancer agents or as a complementary therapy to existing treatments.
Hepatoprotective Properties
The hepatoprotective activity of Sinapic acid makes it a candidate for treating liver disorders . It can potentially protect the liver from damage caused by toxins and drugs, which is significant for patients undergoing long-term medication regimens that may have hepatotoxic side effects.
Cardioprotective Role
Sinapic acid has demonstrated cardioprotective effects, which include reducing the risk of atherosclerosis and myocardial infarction . Its application in cardiovascular research could lead to the development of new treatments for heart diseases, utilizing its natural protective properties.
Renoprotective Effects
In the field of nephrology, Sinapic acid shows promise due to its renoprotective effects . It may help in preventing kidney damage from various nephrotoxic agents, offering a natural alternative for kidney health management and treatment.
Neuroprotective Applications
Sinapic acid’s neuroprotective properties are of great interest in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to protect neuronal cells could lead to breakthroughs in managing these conditions, which currently have limited treatment options.
Anti-diabetic Activity
Lastly, Sinapic acid has been evaluated for its anti-diabetic effects . It may improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for diabetes management.
Mécanisme D'action
Sinapic acid, also known as 3,5-dimethoxy-4-hydroxycinnamic acid, is a natural phenolic compound found in various plant sources such as oil seeds, berries, spices, vegetables, and cereals . It has been recognized for its numerous health benefits, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic, and antibacterial activities . This article will delve into the mechanism of action of sinapic acid, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It has been suggested that sinapic acid interacts with various cellular components and enzymes, contributing to its diverse pharmacological effects .
Mode of Action
Sinapic acid exerts its effects through various mechanisms. For instance, it has been reported to inhibit the formation of 3-nitrotyrosine, a marker of nitrosative stress, more effectively than ascorbic acid or α-tocopherol . Moreover, sinapic acid has been found to reduce UVA-induced production of PGE2 and cAMP through inhibition of p38 MAPK and NF-κB .
Biochemical Pathways
Sinapic acid is involved in multiple biological processes in plants. It is a secondary metabolite abundantly found in plants of the Brassica family and is involved in the biosynthesis of simple phenolic acids derived from cinnamic acid, which occurs with the participation of shikimate and phenylpropanoid pathways . Ferulic acid is transformed into sinapic acid by two sequential reactions, first, ferulic acid is converted into 5-hydroxyferulic acid by ferulate-5-hydroxylase (F5H) enzyme, and then sinapic acid is produced by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) enzymatic reaction .
Pharmacokinetics
One study suggests that sinapic acid pretreatment has the potential to alter the pharmacokinetics of other compounds, such as dasatinib, by modulating the expression of cyp3a2, p-glycoprotein (p-gp/mdr1), and breast cancer resistance protein (bcrp/abcg2) .
Result of Action
The molecular and cellular effects of sinapic acid are diverse due to its interaction with various cellular components and pathways. It has been well-documented for its potent antioxidant, anti-inflammatory, anticancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic, and antibacterial effects .
Action Environment
Environmental factors can influence the action of sinapic acid. For example, the content of sinapic acid in plants can vary significantly depending on the variety of the plant and the year of cultivation . Furthermore, the intake of sinapic acid can be influenced by dietary habits, as it is found in various plant-based foods .
Safety and Hazards
Orientations Futures
Sinapic acid has shown promise in alleviating inflammatory bowel disease (IBD) through localization of tight junction proteins by direct binding to TAK1 and improving intestinal microbiota . Future studies are warranted to study the effect of sinapic acid on human-derived intestinal microbes using gnotobiotic mice .
Propriétés
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMORTLOPMLEFB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Sinapinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinapinic acid | |
CAS RN |
7362-37-0, 530-59-6 | |
| Record name | trans-Sinapic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7362-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007362370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinapic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SINAPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0I60993EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 °C | |
| Record name | Sinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



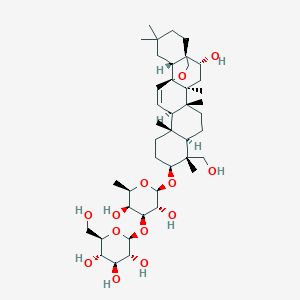
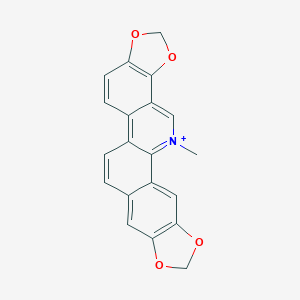
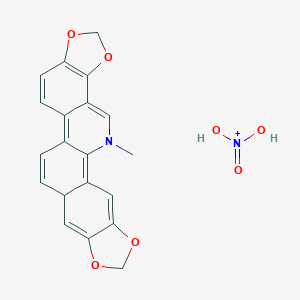
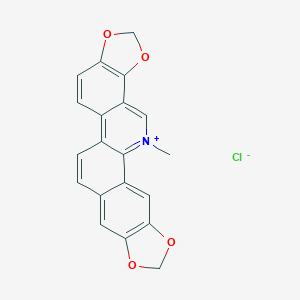
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)



